molecular formula C20H21N5O3 B2382998 Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate CAS No. 1705139-83-8

Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

Cat. No. B2382998
CAS RN: 1705139-83-8
M. Wt: 379.42
InChI Key: CBPMRIMZZSWMEP-UHFFFAOYSA-N
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Description

“Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate” is a chemical compound. It contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include the compound , can be achieved through various methods. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation . A one-pot synthesis of related derivatives has been developed via three steps: the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .


Molecular Structure Analysis

The molecular structure of pyrrolopyrazine derivatives, including the compound , has been studied using X-ray crystallographic analysis . This analysis revealed that the compound forms a monoclinic crystal system with space group P2(1)/n and is planar with the exception of a slight twist of the phenyl substituent .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation . A one-pot synthesis of related derivatives has been developed via three steps: the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrazine derivatives can be analyzed using various methods. For instance, X-ray crystallographic analysis can provide information about the compound’s crystalline nature and molecular arrangement in the solid state .

Scientific Research Applications

Anti-Tubercular Activity

Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate has been investigated for its anti-tubercular potential. In a study, novel derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells .

Multi-Functional Scaffold Synthesis

Researchers have reported the direct preparation of a multi-functional pyrazine scaffold through intermolecular and intramolecular annulations of “3-aminothieno [2,3-b] pyridine-2-carboxylate.” This synthetic approach provides a versatile platform for further functionalization and exploration of diverse applications .

Crystallographic Studies

Single crystals of certain derivatives of this compound, such as pyrrolopyrazine 6f, have been grown and analyzed. Crystallographic studies revealed their structural features, aiding in understanding their properties and potential applications .

Future Directions

Pyrrolopyrazine derivatives, including the compound , have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, the synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases

properties

IUPAC Name

benzyl 3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-20(27-14-15-5-2-1-3-6-15)25-10-4-7-16(13-25)11-18-23-19(24-28-18)17-12-21-8-9-22-17/h1-3,5-6,8-9,12,16H,4,7,10-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPMRIMZZSWMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

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